molecular formula C3H3ClN2O B3176218 2-Chloro-5-methyl-1,3,4-oxadiazole CAS No. 98321-75-6

2-Chloro-5-methyl-1,3,4-oxadiazole

Cat. No. B3176218
CAS RN: 98321-75-6
M. Wt: 118.52 g/mol
InChI Key: NXUWBIXKUYNECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with the empirical formula C4H5ClN2O. It has a molecular weight of 132.55 . The molecule is composed of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 2-Chloro-5-methyl-1,3,4-oxadiazole, often involves the reaction of acylhydrazides with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This leads to dehydrative cyclization . Another method involves the oxidative cyclization of acylhydrazones .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methyl-1,3,4-oxadiazole consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,3,4-oxadiazoles, including 2-Chloro-5-methyl-1,3,4-oxadiazole, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1,3,4-oxadiazole is a solid compound . More specific physical and chemical properties such as melting point, NMR data, and mass spectrometry data can be found in specific synthesis papers .

Scientific Research Applications

Antibacterial Activity

2-Chloro-5-methyl-1,3,4-oxadiazole: has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. These studies aim to identify potential new antibacterial agents .

Anti-Infective Agents

In addition to antibacterial activity, 1,2,4-oxadiazoles (including derivatives like our compound) have been explored as anti-infective agents. Researchers have studied their mode of action against specific pathogens, such as Trypanosoma cruzi cysteine protease cruzain. Molecular docking studies (using PDB ID: 1U9Q) have provided insights into their interactions with biological targets .

Cancer Research

Interestingly, certain derivatives of 2-Chloro-5-methyl-1,3,4-oxadiazole exhibit potential in cancer research. For instance, the compound 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been found to inhibit EGFR and erbB2 receptors. It induces apoptosis and affects the cell cycle, making it relevant for cancer cell studies .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Chloro-5-methyl-1,3,4-oxadiazole is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .

Future Directions

Oxadiazoles, including 2-Chloro-5-methyl-1,3,4-oxadiazole, have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

2-chloro-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c1-2-5-6-3(4)7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUWBIXKUYNECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98321-75-6
Record name 2-chloro-5-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-Chloro-5-methyl-1,3,4-oxadiazole
Reactant of Route 3
2-Chloro-5-methyl-1,3,4-oxadiazole
Reactant of Route 4
2-Chloro-5-methyl-1,3,4-oxadiazole
Reactant of Route 5
2-Chloro-5-methyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.